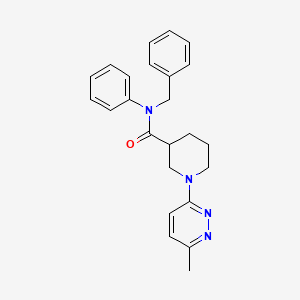

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O/c1-19-14-15-23(26-25-19)27-16-8-11-21(18-27)24(29)28(22-12-6-3-7-13-22)17-20-9-4-2-5-10-20/h2-7,9-10,12-15,21H,8,11,16-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLCTXYRKCKNRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide (referred to as compound A) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Compound A is characterized by its complex structure, which includes a piperidine ring, a benzyl group, and a pyridazine moiety. The specific arrangement of these functional groups is crucial for its biological activity.

Biological Activity Overview

The biological activity of compound A can be summarized in the following key areas:

- Receptor Binding Affinity :

- Antagonistic Properties :

- Inhibition of Enzymatic Activity :

Structure-Activity Relationship (SAR)

The SAR studies of compound A reveal that modifications to its chemical structure significantly affect its biological potency. For instance:

- Substituent Variations : The introduction of different alkyl or aryl groups on the piperidine ring can enhance receptor selectivity and binding affinity. Research indicates that N-benzyl substitutions are critical for maintaining activity against specific receptors .

- Pyridazine Modifications : Alterations to the pyridazine moiety have been shown to impact the compound's pharmacokinetics and overall efficacy, suggesting that this part of the molecule plays a vital role in its biological activity .

In vitro Studies

In vitro assays have demonstrated that compound A exhibits significant activity against specific cell lines, indicating potential anti-cancer properties. For example, studies have shown that derivatives similar to compound A can inhibit cell proliferation in various cancer models, with IC50 values in the low micromolar range .

Case Study: Neurological Effects

A notable case study involving compound A examined its effects on cognitive function in animal models. Results indicated improvements in memory retention and learning capabilities when administered at specific doses, highlighting its potential as a therapeutic agent for cognitive disorders .

Data Summary

Scientific Research Applications

Pharmacological Properties

N-benzyl-1-(6-methylpyridazin-3-yl)-N-phenylpiperidine-3-carboxamide exhibits several pharmacological activities that make it a candidate for drug development:

- Antagonistic Activity : This compound has been studied for its antagonistic effects on chemokine receptors, particularly CCR3. Structure-activity relationship (SAR) studies indicate that modifications to the benzyl and piperidine moieties can enhance binding potency and selectivity for these receptors, which are implicated in inflammatory responses and allergic reactions .

- Neuroprotective Effects : Research has highlighted the neuroprotective potential of similar piperidine derivatives. For instance, compounds with structural similarities have shown efficacy in inhibiting cholinesterase and monoamine oxidase B, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| N-benzyl substitution | Increases selectivity for CCR3 antagonism |

| Piperidine modifications | Enhances cholinesterase inhibition |

| 6-Methylpyridazine moiety | Contributes to neuroprotective effects |

These modifications have been systematically analyzed to identify the most effective configurations for enhancing therapeutic efficacy while minimizing side effects.

Therapeutic Applications

The unique properties of this compound suggest several potential therapeutic applications:

3.1. Treatment of Inflammatory Diseases

Due to its action as a CCR3 antagonist, this compound could be developed for treating conditions characterized by excessive inflammation and allergic responses, such as asthma and rhinitis.

3.2. Neurodegenerative Disorders

Given its ability to inhibit key enzymes involved in neurotransmitter breakdown, this compound may serve as a lead compound in developing treatments for Alzheimer's disease and other neurodegenerative conditions.

3.3. Antimycobacterial Activity

Recent studies on related pyridazine compounds have shown promising results against Mycobacterium tuberculosis, indicating that further exploration of N-benzyl derivatives could lead to new antimycobacterial agents .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

- CCR3 Antagonism : A study demonstrated that structurally similar benzylpiperidines exhibited low nanomolar binding affinities for CCR3, providing a foundation for developing targeted therapies for allergic inflammation .

- Neuroprotective Mechanisms : Research indicated that piperidine derivatives can protect neuronal cells from oxidative stress by modulating cholinergic activity, thereby supporting their potential use in neurodegenerative disease treatment .

Q & A

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : To predict blood-brain barrier permeability based on logP and polar surface area (PSA). For N-benzylpiperidines, PSA <90 Ų correlates with improved CNS penetration .

- CYP450 inhibition assays : Prioritizing compounds with low affinity for CYP3A4/2D6 to reduce drug-drug interaction risks. Derivatives with trifluoromethyl groups show reduced CYP binding due to steric shielding .

How are reaction yields improved during large-scale synthesis of N-benzylpiperidine intermediates?

Q. Advanced Methodological Insight

- Flow chemistry : Continuous flow systems enhance reproducibility for exothermic reactions (e.g., benzylation of piperidine-3-carboxamide at controlled temperatures) .

- Design of experiments (DoE) : Multivariate optimization of solvent (e.g., dichloromethane vs. THF), stoichiometry, and catalyst loading (e.g., Pd/C for hydrogenolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.